Sodium lauryl glycol carboxylate
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Overview
Description
Sodium lauryl glycol carboxylate is an anionic surfactant widely used in the cosmetics industry. It is known for its mild cleansing properties, high foaming ability, and stability across a wide pH range. This compound is particularly valued for its low irritant effect on the skin and eyes, making it suitable for products intended for sensitive skin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium lauryl glycol carboxylate is typically synthesized through the reaction of lauryl alcohol with glycolic acid, followed by neutralization with sodium hydroxide. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where lauryl alcohol and glycolic acid are mixed under controlled conditions. The mixture is then neutralized with sodium hydroxide to produce the final product. This process is optimized for high yield and purity, ensuring the compound meets industry standards for cosmetic applications .
Chemical Reactions Analysis
Types of Reactions: Sodium lauryl glycol carboxylate primarily undergoes reactions typical of carboxylates and surfactants. These include:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate group back to alcohols.
Substitution: The carboxylate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the desired substitution but often involve catalysts and specific solvents.
Major Products:
Oxidation: Lauric acid and other carboxylic acids.
Reduction: Lauryl alcohol and related alcohols.
Substitution: Various substituted carboxylates depending on the reagents used.
Scientific Research Applications
Sodium lauryl glycol carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and low toxicity.
Mechanism of Action
The primary mechanism of action of sodium lauryl glycol carboxylate is its surfactant property. It reduces the surface tension of water, allowing it to mix with oils and dirt, thereby facilitating their removal. The compound’s amphiphilic nature, with a hydrophilic head and hydrophobic tail, enables it to interact with both water and oil molecules, effectively emulsifying and dispersing them .
Comparison with Similar Compounds
Sodium lauryl sulfate: Another anionic surfactant with similar cleansing properties but higher irritancy.
Sodium lauryl ether sulfate: Less irritating than sodium lauryl sulfate while maintaining similar surfactant properties.
Sodium stearate: A carboxylate-based surfactant used in soaps and detergents.
Uniqueness: Sodium lauryl glycol carboxylate stands out due to its mildness and low irritant effect, making it particularly suitable for sensitive skin formulations. Its stability across a wide pH range and high foaming ability further enhance its desirability in cosmetic applications .
Properties
CAS No. |
119793-28-1 |
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Molecular Formula |
C14H27NaO4 |
Molecular Weight |
282.35 g/mol |
IUPAC Name |
sodium;2-(2-hydroxydodecoxy)acetate |
InChI |
InChI=1S/C14H28O4.Na/c1-2-3-4-5-6-7-8-9-10-13(15)11-18-12-14(16)17;/h13,15H,2-12H2,1H3,(H,16,17);/q;+1/p-1 |
InChI Key |
UIGBPGNEWMRLGK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC(COCC(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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